4-(4-Bromophenyl)piperidine-2,6-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c12-9-3-1-7(2-4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIAVEPVHCNSOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499261 |

Source

|

| Record name | 4-(4-Bromophenyl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137-60-6 |

Source

|

| Record name | 4-(4-Bromophenyl)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pivotal Role of 4-(4-Bromophenyl)piperidine-2,6-dione in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-(4-Bromophenyl)piperidine-2,6-dione, a key chemical entity in the rapidly advancing field of targeted protein degradation (TPD). We will delve into its synthesis, chemical characterization, and its critical function as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This document will further elucidate its mechanism of action within Proteolysis Targeting Chimeras (PROTACs) and provide detailed, field-proven protocols for its application in cell-based protein degradation assays. This guide is intended to serve as a comprehensive resource for researchers leveraging this powerful molecule to develop novel therapeutics.

Introduction: The Dawn of a New Therapeutic Modality

The landscape of drug discovery is undergoing a paradigm shift, moving beyond traditional occupancy-based inhibition to embrace event-driven pharmacology. At the forefront of this revolution is Targeted Protein Degradation (TPD), a strategy that harnesses the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1][2] PROTACs are heterobifunctional molecules at the heart of this approach, acting as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][3] This induced proximity triggers the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5]

The choice of E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's success. Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex, has emerged as a workhorse in the field due to the favorable physicochemical properties of its ligands.[6][7] this compound, a derivative of the glutarimide chemical class, is a potent and widely utilized CRBN ligand that serves as a foundational building block for a multitude of PROTACs.[8][] Its phenyl-glutarimide core offers improved chemical stability over earlier generation immunomodulatory drugs (IMiDs), making it an attractive choice for robust PROTAC design.[8][10]

This guide will provide a detailed technical overview of this compound, from its fundamental chemistry to its practical application in cutting-edge research.

Synthesis and Characterization of this compound

The synthesis of this compound is a multi-step process that can be achieved through various synthetic routes. Below is a representative, robust protocol adapted from established methods for the synthesis of related piperidine-2,6-dione derivatives.

Synthetic Protocol

This synthesis involves a Michael addition followed by an intramolecular cyclization.

Step 1: Synthesis of Ethyl 2-cyano-3-(4-bromophenyl)butanoate

-

To a solution of ethyl cyanoacetate (1.0 eq) and 4-bromostyrene (1.0 eq) in ethanol, add a catalytic amount of a strong base such as sodium ethoxide.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 2-cyano-3-(4-bromophenyl)butanoate.

Step 2: Hydrolysis and Decarboxylation to 3-(4-bromophenyl)pentanedioic acid

-

Hydrolyze the ester and nitrile groups of ethyl 2-cyano-3-(4-bromophenyl)butanoate by refluxing in a strong acidic solution (e.g., 6M HCl) for 8-12 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the dicarboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain 3-(4-bromophenyl)pentanedioic acid.

Step 3: Cyclization to this compound

-

Heat the 3-(4-bromophenyl)pentanedioic acid with an excess of a dehydrating agent, such as acetic anhydride, at reflux for 2-4 hours.

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

DOT Diagram: Synthesis Workflow

Sources

- 1. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. gosset.ai [gosset.ai]

- 7. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 10. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

4-(4-Bromophenyl)piperidine-2,6-dione structure and properties

An In-depth Technical Guide to 4-(4-Bromophenyl)piperidine-2,6-dione: Structure, Synthesis, and Biological Context

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine-2,6-dione, or glutarimide, scaffold is a cornerstone in modern medicinal chemistry. Its prominence surged with the discovery that thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), exert their therapeutic and teratogenic effects by binding to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). This interaction hijacks the cell's ubiquitin-proteasome system, leading to the targeted degradation of specific proteins. This mechanism has launched a new era of drug discovery, most notably in the development of Proteolysis Targeting Chimeras (PROTACs), where the glutarimide moiety serves as a highly efficient "warhead" for recruiting CRBN.

This guide focuses on a specific analog, This compound . While its isomer, 3-(4-Bromophenyl)piperidine-2,6-dione, is a recognized building block in targeted protein degradation, the 4-substituted variant occupies a distinct and scientifically important space. Understanding its properties is critical for researchers seeking to delineate the precise structure-activity relationships (SAR) of CRBN modulators, develop negative controls for biological assays, or utilize it as a versatile synthetic intermediate. This document provides a comprehensive overview of its structure, physicochemical properties, a validated synthesis protocol, and a critical analysis of its biological significance in the context of CRBN-mediated protein degradation.

Part 1: Physicochemical and Structural Characterization

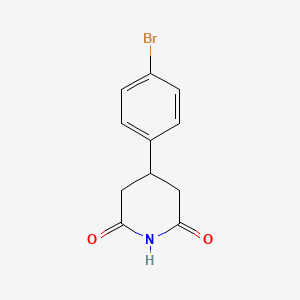

The fundamental identity of this compound is established by its unique structural and chemical properties.

Chemical Structure

The molecule consists of a central six-membered piperidine-2,6-dione (glutarimide) ring, with a 4-bromophenyl substituent attached at the C4 position.

Caption: 2D Structure of this compound.

Core Properties

The available physicochemical data for this compound are summarized below. It is important to note that while the compound is commercially available, extensive experimental characterization in peer-reviewed literature is limited.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1137-60-6 | [1] |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [1] |

| Molecular Weight | 268.11 g/mol | [1] |

| SMILES | O=C1CC(C2=CC=C(Br)C=C2)CC(=O)N1 | [1] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Spectral Data Analysis (Predicted)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

~11.0 ppm (s, 1H): The imide proton (N-H) is expected to be a broad singlet, deshielded due to the adjacent carbonyl groups.

-

~7.5 ppm (d, J ≈ 8.5 Hz, 2H): Aromatic protons ortho to the bromine atom.

-

~7.2 ppm (d, J ≈ 8.5 Hz, 2H): Aromatic protons meta to the bromine atom.

-

~3.5 ppm (m, 1H): The methine proton at the C4 position, coupled to the four adjacent methylene protons.

-

~2.8 ppm (m, 4H): The four methylene protons at the C3 and C5 positions, which may appear as a complex multiplet due to coupling with the C4 proton and geminal coupling.

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

~173 ppm: Carbonyl carbons (C2, C6).

-

~140 ppm: Aromatic quaternary carbon attached to the piperidine ring.

-

~132 ppm: Aromatic carbons ortho to the bromine.

-

~129 ppm: Aromatic carbons meta to the bromine.

-

~121 ppm: Aromatic quaternary carbon attached to bromine.

-

~40 ppm: Methine carbon (C4).

-

~35 ppm: Methylene carbons (C3, C5).

-

Part 2: Synthesis and Mechanistic Insights

The synthesis of 4-aryl-substituted glutarimides is less commonly described than that of their 3-substituted counterparts. However, a robust and classical approach involves the cyclization of a 3-arylglutaric acid derivative. This method is advantageous due to the commercial availability of the requisite precursors and the operational simplicity of the cyclization step.

Proposed Synthetic Workflow

The most logical pathway proceeds in two main stages: 1) Michael addition to form the glutaric acid precursor, and 2) Thermal cyclization with an ammonia source (e.g., urea) to form the glutarimide ring.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for glutarimide synthesis.

Step 1: Synthesis of 3-(4-Bromophenyl)glutaric Acid (Precursor)

-

Causality: This step constructs the carbon backbone of the target molecule. A Michael addition is an efficient method for forming the required C-C bonds. Subsequent hydrolysis and decarboxylation of the malonic ester intermediate is a classic and high-yielding method to generate the 1,3-dicarboxylic acid.

-

Reaction Setup: To a solution of sodium ethoxide (prepared from 1.1 eq. of sodium metal in anhydrous ethanol), add diethyl malonate (1.0 eq.) dropwise at 0°C. Stir for 30 minutes.

-

Michael Addition: Add a solution of ethyl 4-bromocinnamate (1.0 eq.) in anhydrous ethanol dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture, neutralize with dilute HCl, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Hydrolysis & Decarboxylation: To the crude tri-ester, add aqueous HBr (48%, excess) and heat to reflux for 8-12 hours until TLC indicates consumption of the starting material.

-

Isolation: Cool the mixture in an ice bath. The product, 3-(4-bromophenyl)glutaric acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. The melting point of this intermediate is reported as 177-178°C, which can be used to validate its identity.[2]

Step 2: Cyclization to this compound

-

Causality: This step forms the thermodynamically stable six-membered imide ring. High temperature is required to drive the condensation and dehydration reaction. Urea serves as a convenient in-situ source of ammonia.

-

Reaction Setup: In a round-bottom flask, thoroughly mix 3-(4-bromophenyl)glutaric acid (1.0 eq.) and urea (1.5-2.0 eq.).

-

Thermal Cyclization: Heat the solid mixture in an oil bath to 180-200°C. The mixture will melt, and ammonia and CO₂ will evolve. Maintain this temperature for 1-2 hours.[3][4]

-

Purification: Cool the reaction mixture until it solidifies. Dissolve the crude solid in hot ethanol or ethyl acetate. Treat with activated charcoal if necessary and filter while hot. Allow the filtrate to cool slowly to induce crystallization.

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product. The purity can be assessed by melting point and NMR spectroscopy.

Part 3: Biological Significance and Applications in Drug Discovery

The biological relevance of this compound is best understood by comparing it to its C3-substituted isomers, which are potent modulators of the CRBN E3 ligase.

The Role of the Glutarimide Ring in CRBN Binding

The glutarimide moiety is the essential pharmacophore for binding to Cereblon. It fits into a specific pocket and is secured by three key hydrogen bonds: the imide N-H acts as a hydrogen bond donor to the backbone carbonyl of Trp386, while the two glutarimide carbonyl oxygens act as hydrogen bond acceptors with the backbone N-H of Trp400 and His378.[5] This "three-point-anchor" is critical for ligand affinity.

Structure-Activity Relationship (SAR): C4 vs. C3 Substitution

The key to the activity of thalidomide-like molecules is the substituent on the glutarimide ring (the phthalimide group in the case of thalidomide), which is located at the C3 position. This substituent is solvent-exposed and provides the surface for recruiting "neosubstrate" proteins for degradation.

Crucially, the C4 position of the glutarimide ring is oriented towards the interior of the CRBN protein. A bulky substituent at this position, such as a 4-bromophenyl group, leads to a significant loss of binding affinity due to steric hindrance within the binding pocket. This is a foundational principle of glutarimide SAR.

The diagram below illustrates why C3 substitution is productive for neosubstrate recruitment while C4 substitution leads to a steric clash, preventing effective binding.

Caption: SAR diagram showing productive C3-substitution versus non-productive C4-substitution for CRBN binding.

Potential Applications

Given its predicted inability to effectively bind CRBN, this compound serves several important functions in drug discovery and chemical biology:

-

Negative Control: It is an ideal negative control for CRBN-dependent cellular assays. Comparing the effects of a C3-substituted PROTAC against a C4-substituted analog can definitively prove that the observed protein degradation is CRBN-mediated and not due to off-target effects of the warhead or linker.

-

Synthetic Intermediate: The bromophenyl group is a versatile handle for further chemical modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the synthesis of more complex molecular probes or libraries of compounds where a rigid, 4-substituted piperidine core is desired for reasons other than CRBN binding.

-

SAR Tool: It is a fundamental tool for probing the limits of the CRBN binding pocket and for validating computational docking models.

Conclusion

This compound is more than just an isomer of a PROTAC building block; it is a critical tool for understanding the nuanced field of targeted protein degradation. While it lacks the direct therapeutic potential of its C3-substituted counterparts, its value lies in its role as a precise chemical probe. Its synthesis is achievable through established chemical methods, and its predicted structural and biological properties provide a firm foundation for its use. For researchers in drug development, this compound is essential for validating CRBN-dependent mechanisms, ensuring the specificity of novel degraders, and providing a starting point for the synthesis of other complex molecules.

References

-

Matyskiela, M. E., et al. (2018). Protein Degradation via CRL4CRBN Ubiquitin Ligase: Discovery and Structure-Activity Relationships of Novel Glutarimide Analogs That Promote Degradation of Aiolos and/or GSPT1. Journal of Medicinal Chemistry, 61(2), 492-503. [Link]

-

Rankovic, Z., et al. (2021). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. ACS Medicinal Chemistry Letters, 12(9), 1437-1443. [Link]

-

Lopez-Girona, A., et al. (2018). Protein Degradation via CRL4(CRBN) Ubiquitin Ligase: Discovery and Structure-Activity Relationships of Novel Glutarimide Analogs That Promote Degradation of Aiolos and/or GSPT1. ResearchGate. [Link]

-

Donahue, C. P., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Chemical Biology, 4(1), 15-30. [Link]

-

Ito, T., et al. (2014). Structural basis of thalidomide enantiomer binding to cereblon. Nature Structural & Molecular Biology, 21, 517–521. [Link]

-

Wang, Z., et al. (2022). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Chemistry – An Asian Journal, 17(22), e202200874. [Link]

-

UCL Discovery. (2016). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. UCL Discovery. [Link]

-

Wang, Z., et al. (2022). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC. [Link]

-

UFine Chemicals. (n.d.). CAS#1267337-47-2 | 3-(4-bromophenyl)piperidine-2,6-dione. UFine Chemicals. [Link]

-

Foley, C. A., et al. (2022). Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery. ACS Medicinal Chemistry Letters, 13(12), 1956-1963. [Link]

-

Adams, D. N., et al. (2022). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. ACS Omega, 7(30), 26861-26870. [Link]

-

Jiang, X., et al. (2023). Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation. Journal of Medicinal Chemistry, 66(1), 385-401. [Link]

-

Elinson, M. N., et al. (2012). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. [Link]

-

Smith, A. B., et al. (2011). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). Organic letters, 13(22), 6082-6085. [Link]

-

Royal Society of Chemistry. (2016). Supporting Information for Selective and tunable synthesis of 3-arylsuccinimides and 3-arylmaleimides from arenediazonium tetrafluoroborates and maleimides. Royal Society of Chemistry. [Link]

- Google Patents. (2001). WO2001096318A1 - Cyclic urea compounds and preparation thereof.

-

Mondal, S., et al. (2020). Lewis Acid Promoted Cyclization of Acyclic Urea Derivatives to Quinazolinediones. ChemistrySelect, 5(2), 649-653. [Link]

- Google Patents. (2007). US20070155967A1 - Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position.

-

Schlapbach, A., et al. (2004). A novel Pd-catalyzed cyclization reaction of ureas for the synthesis of dihydroquinazolinone p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(2), 357-360. [Link]

-

Bolte, M., et al. (2010). N-(4-Bromophenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o2879. [Link]

Sources

- 1. 1137-60-6|this compound|BLD Pharm [bldpharm.com]

- 2. WO2001096318A1 - Cyclic urea compounds and preparation thereof - Google Patents [patents.google.com]

- 3. A novel Pd-catalyzed cyclization reaction of ureas for the synthesis of dihydroquinazolinone p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-(4-Bromophenyl)piperidine-2,6-dione

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of the synthesis of 4-(4-bromophenyl)piperidine-2,6-dione, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The document delineates a reliable two-step synthetic pathway, commencing with the preparation of the key intermediate, 3-(4-bromophenyl)glutaric acid, followed by its cyclization to the target piperidine-2,6-dione. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for each synthetic step. The methodologies presented are grounded in established chemical literature and are designed to be both reproducible and scalable.

Introduction and Strategic Overview

The piperidine-2,6-dione (glutarimide) moiety is a privileged scaffold found in a variety of biologically active compounds. The introduction of an aryl substituent at the 4-position, such as the 4-bromophenyl group, provides a versatile handle for further chemical modifications, making this compound a key building block in the synthesis of novel therapeutic agents. The bromo-substituent, in particular, allows for a wide range of palladium-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space.

The synthetic strategy detailed herein is a robust and logical two-step process. The initial step involves the synthesis of 3-(4-bromophenyl)glutaric acid. This is achieved through a classical and well-documented approach involving a Knoevenagel-type condensation followed by a Michael addition and subsequent hydrolysis. The second and final step is the cyclization of the synthesized dicarboxylic acid to the desired this compound. This is efficiently accomplished through the formation of an intermediate anhydride followed by reaction with a nitrogen source.

This guide will provide a detailed exposition of each of these steps, complete with mechanistic insights, step-by-step protocols, and guidance on the purification and characterization of the products.

Synthesis of the Key Intermediate: 3-(4-Bromophenyl)glutaric Acid

The synthesis of 3-(4-bromophenyl)glutaric acid is the foundational step in this synthetic sequence. The chosen method is a reliable and well-established procedure that proceeds via the formation of a bis-adduct of ethyl acetoacetate with 4-bromobenzaldehyde, which is then subjected to hydrolytic cleavage to yield the desired glutaric acid derivative.[1]

Reaction Mechanism

The synthesis of 3-(4-bromophenyl)glutaric acid from 4-bromobenzaldehyde and ethyl acetoacetate is a multi-step process within a single pot. It begins with a piperidine-catalyzed Knoevenagel condensation of 4-bromobenzaldehyde with ethyl acetoacetate to form an α,β-unsaturated intermediate. This is immediately followed by a Michael addition of a second molecule of ethyl acetoacetate. The resulting tetra-ester is then hydrolyzed and decarboxylated under acidic or basic conditions to yield the final product.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromobenzaldehyde | 185.02 | 54.0 g | 0.292 |

| Ethyl acetoacetate | 130.14 | 76.0 g | 0.584 |

| Piperidine | 85.15 | 4.0 mL | ~0.04 |

| Ethanol | 46.07 | 20 mL | - |

| Concentrated HCl | 36.46 | As needed | - |

Procedure:

-

To a mixture of 54.0 g (0.292 mol) of 4-bromobenzaldehyde and 76.0 g (0.584 mol) of ethyl acetoacetate in 20 mL of ethanol, add 4.0 mL of piperidine.

-

Stir the mixture at room temperature. A precipitate of para-bromobenzylidene bisaceto-acetic ester will form.

-

After the reaction is complete (as monitored by TLC), the intermediate can be isolated by filtration and recrystallization from ethanol, or used directly in the next step.

-

For hydrolysis, suspend the crude intermediate in a suitable volume of concentrated hydrochloric acid.

-

Heat the mixture under reflux for several hours until the hydrolysis and decarboxylation are complete.

-

Cool the reaction mixture and collect the precipitated 3-(4-bromophenyl)glutaric acid by filtration.

-

Wash the solid with cold water and recrystallize from a suitable solvent (e.g., water or an aqueous ethanol mixture) to afford the pure product.

Characterization of 3-(4-Bromophenyl)glutaric Acid

-

Appearance: White crystalline solid

-

CAS Number: 1141-24-8[2]

-

Molecular Formula: C₁₁H₁₁BrO₄[2]

-

Molecular Weight: 287.11 g/mol [2]

-

Melting Point: 177-178 °C[2]

Synthesis of this compound

The final step in the synthesis is the cyclization of 3-(4-bromophenyl)glutaric acid to the target glutarimide. A reliable method for this transformation involves the initial conversion of the dicarboxylic acid to its corresponding anhydride, followed by reaction with ammonia.[1]

Reaction Mechanism

The cyclization process is a two-step sequence. First, 3-(4-bromophenyl)glutaric acid is dehydrated using a dehydrating agent, typically acetic anhydride, to form the cyclic 3-(4-bromophenyl)glutaric anhydride. This anhydride is then treated with a nitrogen source, such as concentrated ammonia, which opens the anhydride ring to form a mono-amide, mono-acid intermediate. Upon heating, this intermediate undergoes intramolecular cyclization with the elimination of a water molecule to form the stable five-membered piperidine-2,6-dione ring.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-(4-Bromophenyl)glutaric acid | 287.11 | 41.0 g | 0.143 |

| Acetic anhydride | 102.09 | 160 mL | - |

| Concentrated Ammonia | 17.03 | As needed | - |

Procedure:

Part A: Synthesis of 3-(4-Bromophenyl)glutaric Anhydride

-

In a round-bottom flask, suspend 41.0 g (0.143 mol) of 3-(4-bromophenyl)glutaric acid in 160 mL of acetic anhydride.

-

Heat the mixture to boiling and maintain reflux for 1 hour.

-

After cooling, remove the excess acetic anhydride by distillation under reduced pressure.

-

The resulting solid is 3-(4-bromophenyl)glutaric anhydride, which can be washed with ether and used in the next step without further purification.

Part B: Synthesis of this compound

-

Slowly add 32.0 g of the crude 3-(4-bromophenyl)glutaric anhydride to concentrated ammonia solution with stirring.

-

Heat the reaction mixture at 60-70 °C for 2 hours.

-

Evaporate the reaction mixture to dryness in vacuo.

-

Heat the residue at a higher temperature (e.g., 185 °C) for a period of time to effect cyclization.[1]

-

The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of dimethylformamide and water, to yield pure this compound.[1]

Characterization of this compound

-

Appearance: Off-white to white solid

-

CAS Number: 1137-60-6[3]

-

Molecular Formula: C₁₁H₁₀BrNO₂[4]

-

Molecular Weight: 268.11 g/mol [4]

-

SMILES: O=C(CC(C1=CC=C(Br)C=C1)C2)NC2=O[3]

Safety and Handling

Standard laboratory safety precautions should be followed throughout the synthesis. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.

-

4-Bromobenzaldehyde: Irritant.

-

Ethyl acetoacetate: Flammable liquid and vapor. Causes skin and eye irritation.

-

Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

-

Acetic anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

-

Concentrated Ammonia: Causes severe skin burns and eye damage. May cause respiratory irritation.

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This technical guide has detailed a reliable and reproducible two-step synthesis for this compound. The described protocols are based on established chemical principles and provide a solid foundation for the preparation of this important synthetic building block. The strategic use of a classical multicomponent reaction to form the glutaric acid precursor, followed by a robust cyclization method, offers an efficient route to the target molecule. The information provided herein is intended to empower researchers and scientists in the field of drug discovery to access this valuable compound for the development of novel therapeutics.

References

-

Organic Syntheses, Coll. Vol. 2, p.304 (1943); Vol. 18, p.36 (1938). URL: [Link]

-

Precise PEG. 3-(4-bromophenyl)piperidine-2,6-dione. URL: [Link]

-

Organic Syntheses, Coll. Vol. 4, p.496 (1963); Vol. 34, p.51 (1954). URL: [Link]

-

Organic Syntheses, Coll. Vol. 4, p.804 (1963); Vol. 35, p.95 (1955). URL: [Link]

-

MDPI. Diethyl 3-(4-Bromobenzoyl)-7-(4-pyridyl)indolizine-1,2-dicarboxylate. URL: [Link]

- Google Patents. US3634428A - Beta-(para-halo-phenyl)-glutaric acid imides.

-

PubChem. Diethyl glutarate. URL: [Link]

- Google Patents. WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide.

-

ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. URL: [Link]

-

PubMed Central. Phthalimides: developments in synthesis and functionalization. URL: [Link]

-

Organic Syntheses Procedure. β,β-DIMETHYLGLUTARIC ACID. URL: [Link]

-

PubChemLite. Piperidine, 1-((4-((((4-bromophenyl)amino)thioxomethyl)amino)phenoxy)acetyl)-. URL: [Link]

-

Organic Syntheses Procedure. 2. URL: [Link]

-

SciSpace. The kinetics and mechanism of the spontaneous hydrolysis of 4-chlorophenyl isocyanate in diethyl ether solution (1980). URL: [Link]

-

Organic & Biomolecular Chemistry. Transamidation of N-Acyl-Glutarimides with Amines. URL: [Link]

Sources

A Senior Application Scientist's Guide to 3-(4-Bromophenyl)piperidine-2,6-dione: A Key Building Block for Targeted Protein Degradation

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3-(4-Bromophenyl)piperidine-2,6-dione, a critical chemical scaffold in modern medicinal chemistry. We will delve into its fundamental properties, applications, and supply chain, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Foreword: Addressing a Common Nomenclature Discrepancy

It is imperative to clarify a prevalent ambiguity in the nomenclature of this compound. While often referred to as 4-(4-Bromophenyl)piperidine-2,6-dione, the correct IUPAC name is 3-(4-Bromophenyl)piperidine-2,6-dione . The numeric prefix indicates the position of the substituted phenyl group on the piperidine ring. This guide will use the accurate "3-" designation. The primary and most consistently cited Chemical Abstracts Service (CAS) number for this compound is 1267337-47-2 [1][2][3][4][5]. An alternative CAS number, 1137-60-6, is occasionally associated with the incorrect "4-" nomenclature but typically refers to the same 3-substituted structure[6][7][8].

Introduction: The Rise of a Key Pharmacophore

The piperidine-2,6-dione moiety is a privileged scaffold in medicinal chemistry, most famously recognized in the structure of thalidomide and its analogs (lenalidomide and pomalidomide). These molecules, known as immunomodulatory drugs (IMiDs), exert their therapeutic effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction redirects the complex to degrade specific proteins, a mechanism known as targeted protein degradation.

3-(4-Bromophenyl)piperidine-2,6-dione has emerged as a pivotal building block for creating novel molecules that co-opt this degradation machinery. The bromo-functional group provides a versatile synthetic handle for the attachment of linkers, which can then be connected to a ligand for a protein of interest. This forms a PROTAC, a heterobifunctional molecule designed to bring a target protein into proximity with an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The piperidine-2,6-dione core serves as the "warhead" that engages the CRBN E3 ligase.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-(4-Bromophenyl)piperidine-2,6-dione is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 1267337-47-2 | [1][2][3] |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [1][2][3] |

| Molecular Weight | 268.11 g/mol | [1][2][3] |

| Appearance | Solid | |

| Purity | Typically >96-98% | [2][3] |

| Storage | Inert atmosphere, store in freezer, under -20°C or at room temperature | [1][3] |

| SMILES | O=C(C(C1=CC=C(Br)C=C1)CC2)NC2=O | [1] |

Synthesis and Application: Crafting a Cereblon Ligand

The primary application of 3-(4-Bromophenyl)piperidine-2,6-dione is as a precursor for more complex CRBN ligands used in PROTACs. The bromine atom is typically displaced or used in cross-coupling reactions to introduce a linker. Below is a representative, conceptual synthetic workflow.

Conceptual Workflow: From Building Block to PROTAC Precursor

This workflow illustrates the general strategy for utilizing 3-(4-Bromophenyl)piperidine-2,6-dione.

Sources

- 1. 1267337-47-2|3-(4-Bromophenyl)piperidine-2,6-dione|BLD Pharm [bldpharm.com]

- 2. precisepeg.com [precisepeg.com]

- 3. 1267337-47-2 3-(4-BROMOPHENYL)PIPERIDINE-2,6-DIONE AKSci 3532CW [aksci.com]

- 4. China CAS#1267337-47-2 | 3-(4-bromophenyl)piperidine-2,6-dione Manufacturers Suppliers Factory [orchid-chem.com]

- 5. parchem.com [parchem.com]

- 6. 1137-60-6|this compound|BLD Pharm [bldpharm.com]

- 7. This compound 97.00% | CAS: 1137-60-6 | AChemBlock [achemblock.com]

- 8. biosynth.com [biosynth.com]

Glutarimide Derivatives as Cornerstones of Targeted Protein Degradation: An In-depth Technical Guide

Foreword: The Dawn of a New Therapeutic Modality

For decades, the paradigm of small molecule drug discovery has been overwhelmingly dominated by the principle of occupancy-driven pharmacology—designing molecules to bind to and inhibit the function of pathogenic proteins. While remarkably successful, this approach has its inherent limitations, leaving a vast landscape of "undruggable" targets beyond our therapeutic reach. The advent of Targeted Protein Degradation (TPD) has shattered this long-standing paradigm, offering a revolutionary strategy to eliminate disease-causing proteins rather than merely inhibiting them. This powerful modality hijacks the cell's own sophisticated machinery for protein disposal, the Ubiquitin-Proteasome System (UPS), to selectively tag and destroy proteins of interest.

At the very heart of this revolution lie the glutarimide derivatives, a class of small molecules that have unlocked the immense therapeutic potential of TPD. From the serendipitous discovery of thalidomide's mechanism to the rational design of highly potent and selective degraders, glutarimide-based compounds have become indispensable tools in the modern drug hunter's arsenal. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals navigating the exciting and complex world of glutarimide derivatives in TPD. We will delve into the core mechanisms, explore the critical experimental workflows, and provide field-proven insights to empower the design and execution of successful TPD campaigns.

Part 1: The Central Mechanism - Hijacking the E3 Ligase Cereblon

The efficacy of glutarimide derivatives in TPD hinges on their remarkable ability to modulate the activity of a specific E3 ubiquitin ligase called Cereblon (CRBN). E3 ligases are the substrate recognition components of the UPS, responsible for selecting which proteins are to be marked for degradation.[1] The Cullin-RING E3 ligases (CRLs), a major class of E3s, are multi-subunit complexes, and CRBN acts as a substrate receptor for the CRL4 E3 ligase complex (CRL4^CRBN^).[2]

The story of glutarimide derivatives in TPD began with the infamous drug thalidomide and its safer, more potent analogs, lenalidomide and pomalidomide, collectively known as immunomodulatory drugs (IMiDs).[3][4] For years, their pleiotropic anti-cancer effects were a pharmacological puzzle. The breakthrough came with the discovery that these molecules bind directly to CRBN.[5][6] This binding event, however, does not inhibit the E3 ligase. Instead, it ingeniously alters the substrate specificity of CRBN, inducing the recruitment of proteins that are not its natural targets. These newly recruited proteins are termed "neosubstrates."[7]

Once a neosubstrate is brought into proximity with the CRL4^CRBN^ complex by the glutarimide-based "molecular glue," the enzymatic cascade of ubiquitination is initiated. The E2 ubiquitin-conjugating enzyme associated with the CRL transfers ubiquitin molecules to lysine residues on the surface of the neosubstrate. The attachment of a polyubiquitin chain serves as a recognition signal for the 26S proteasome, a cellular machine that proteolytically degrades the tagged protein.[8]

This mechanism of action is the foundation for two major classes of TPD agents utilizing glutarimide derivatives:

-

Molecular Glues: These are small molecules, like the IMiDs, that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the degradation of the target.[9][10] The discovery of molecular glues has been largely serendipitous, but efforts are underway for their rational design.[11]

-

Proteolysis-Targeting Chimeras (PROTACs): These are heterobifunctional molecules consisting of two distinct ligands connected by a linker. One ligand binds to the target protein of interest (POI), while the other, often a glutarimide derivative, binds to an E3 ligase like CRBN.[12] This bifunctional nature allows for the targeted degradation of a vast array of proteins, including those previously considered "undruggable."[13]

Caption: Mechanism of glutarimide-mediated targeted protein degradation.

Part 2: Structural Insights into Ternary Complex Formation

The formation of a stable and productive ternary complex—comprising the E3 ligase, the glutarimide-based degrader, and the target protein—is the linchpin of successful protein degradation. The glutarimide moiety itself plays a crucial role in binding to CRBN. It sits within a hydrophobic pocket of CRBN, forming key hydrogen bonds with the protein backbone.[14]

The remainder of the glutarimide derivative dictates which neosubstrate is recruited. For instance, the subtle structural differences between thalidomide, lenalidomide, and pomalidomide lead to distinct neosubstrate profiles.[7] In the case of PROTACs, the linker connecting the glutarimide warhead to the target-binding ligand is not merely a passive tether. Its length, composition, and attachment points are critical determinants of the geometry and stability of the ternary complex, profoundly influencing degradation efficiency and selectivity.

Caption: Simplified representation of a PROTAC-induced ternary complex.

Part 3: The Experimental Cascade: A Step-by-Step Guide to Characterizing Glutarimide-Based Degraders

The development of effective glutarimide-based degraders necessitates a robust and multi-faceted experimental workflow. This section provides detailed, step-by-step methodologies for the key assays used to characterize these compounds, from initial binding events to cellular degradation and downstream functional consequences.

Assessing Binary Engagement: Does Your Compound Bind to Cereblon?

The first critical step is to confirm that the glutarimide derivative binds to its intended E3 ligase target, CRBN. Fluorescence Polarization (FP) is a widely used, sensitive, and homogeneous assay for this purpose.[15]

Experimental Protocol: Fluorescence Polarization (FP) Assay for CRBN Binding

-

Reagents and Materials:

-

Purified recombinant human CRBN protein.

-

A fluorescently labeled tracer molecule that binds to CRBN (e.g., a fluorescently tagged thalidomide analog).

-

Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).

-

Test compounds (glutarimide derivatives) dissolved in DMSO.

-

Black, low-volume 384-well assay plates.

-

A microplate reader capable of measuring fluorescence polarization.

-

-

Assay Procedure:

-

Prepare a dilution series of the test compound in assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).

-

In the assay plate, add a fixed concentration of the fluorescent tracer and purified CRBN protein to each well. The concentrations of tracer and CRBN should be optimized to yield a stable and robust FP signal.

-

Add the diluted test compounds to the wells. Include controls for no inhibition (DMSO only) and maximal inhibition (a known high-affinity CRBN binder).

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

-

Data Analysis:

-

The FP signal is inversely proportional to the amount of tracer displaced by the test compound.

-

Plot the FP signal against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the fluorescent tracer.

-

Quantifying the Ternary Complex: The Handshake Between E3 Ligase and Target

The formation of a stable ternary complex is a prerequisite for efficient degradation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful technique to quantify the formation of this complex in a solution-based, high-throughput format.[6][16]

Experimental Protocol: TR-FRET Assay for Ternary Complex Formation

-

Reagents and Materials:

-

Purified recombinant human CRBN protein, tagged with a FRET donor (e.g., Terbium-conjugated antibody against a tag on CRBN).

-

Purified recombinant target protein, tagged with a FRET acceptor (e.g., a fluorescently labeled antibody against a tag on the target protein).

-

Test compound (PROTAC or molecular glue).

-

Assay buffer.

-

Low-volume 384-well assay plates.

-

A TR-FRET-compatible microplate reader.

-

-

Assay Procedure:

-

Prepare a serial dilution of the test compound in assay buffer.

-

In the assay plate, add the tagged CRBN and tagged target protein at optimized concentrations.

-

Add the diluted test compound to the wells.

-

Incubate the plate at room temperature for a specified time to allow for complex formation.

-

Measure the TR-FRET signal (emission at two wavelengths) using the plate reader.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

A "bell-shaped" or "hook effect" curve is often observed when plotting the TR-FRET ratio against the compound concentration.[6] This is because at very high concentrations, the PROTAC can form binary complexes with either the E3 ligase or the target protein, preventing the formation of the ternary complex.

-

The peak of the curve represents the optimal concentration for ternary complex formation.

-

Measuring the Endgame: Quantifying Target Protein Degradation

Ultimately, the success of a degrader is measured by its ability to reduce the cellular levels of the target protein. Several methods can be employed to quantify protein degradation, each with its own advantages.

3.3.1. The Gold Standard: Western Blotting

Western blotting is a traditional and reliable method for visualizing and semi-quantitatively assessing protein levels.

Experimental Protocol: Western Blot Analysis of Protein Degradation

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in multi-well plates.

-

Treat the cells with a concentration range of the degrader compound for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[17]

-

3.3.2. High-Throughput Quantification: The HiBiT Assay

For higher throughput screening and kinetic analysis of protein degradation, the HiBiT luminescent reporter system offers a sensitive and quantitative alternative to Western blotting.[3][18] This system relies on the complementation of a small 11-amino-acid tag (HiBiT), which is knocked into the endogenous locus of the target protein using CRISPR/Cas9, with a larger, catalytically inactive fragment of NanoLuc luciferase (LgBiT).

Experimental Protocol: HiBiT Assay for Protein Degradation Kinetics

-

Cell Line Generation:

-

Use CRISPR/Cas9 to insert the HiBiT tag into the gene encoding the target protein in the cell line of interest.

-

-

Assay Procedure (Lytic Endpoint):

-

Plate the HiBiT-tagged cells in a 96- or 384-well plate.

-

Treat the cells with a serial dilution of the degrader compound for a fixed time.

-

Lyse the cells and add a detection reagent containing LgBiT and the luciferase substrate.

-

Measure the luminescence using a plate reader.

-

-

Assay Procedure (Live-Cell Kinetics):

-

Plate the HiBiT-tagged cells.

-

Add a live-cell substrate and LgBiT to the media.

-

Add the degrader compound and immediately begin measuring luminescence kinetically over time.

-

-

Data Analysis:

Investigating Resistance and Identifying New Targets: CRISPR-Based Screens

CRISPR-Cas9 screening is a powerful tool for elucidating mechanisms of resistance to molecular glues and for identifying novel neosubstrates.[2][19]

Experimental Protocol: CRISPR-Suppressor Scanning for Resistance Mechanisms

-

Library Transduction and Drug Selection:

-

Transduce a population of cells with a pooled sgRNA library targeting a specific gene or the entire genome.

-

Treat the cells with the molecular glue degrader at a concentration that inhibits cell proliferation.

-

-

Enrichment and Sequencing:

-

Culture the cells for a period to allow for the enrichment of cells with resistance-conferring mutations.

-

Isolate genomic DNA from the resistant population.

-

Amplify and sequence the sgRNA cassettes to identify the sgRNAs that are enriched in the resistant population.

-

-

Data Analysis and Validation:

-

Identify the genes targeted by the enriched sgRNAs. These are candidate genes involved in the degradation process or resistance mechanisms.

-

Validate the role of the identified genes through individual knockout or knockdown experiments.

-

Part 4: Quantitative Comparison of Glutarimide Derivatives

The following tables provide a summary of representative quantitative data for different glutarimide derivatives, highlighting their binding affinities to CRBN and their degradation efficacy.

Table 1: CRBN Binding Affinities of Phenyl-Glutarimide (PG) Analogs

| Compound | CRBN IC50 (μM) |

| Thalidomide (1a) | 1.28 |

| Lenalidomide (1b) | < 0.1 |

| Pomalidomide (1c) | < 0.1 |

| Phenyl-Glutarimide (2a) | 2.19 |

| 4-Methoxy-PG (2b) | 3.15 |

| 4-Amino-PG (2c) | 0.123 |

Data adapted from reference[9]

Table 2: Degradation Efficacy of Pomalidomide-Based PROTACs

| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) |

| ZQ-23 | HDAC8 | HCT116 | 147 | 93 |

| Compound 16 | EGFR | A549 | 32.9 | 96 |

Data adapted from references[5] and[20]

Part 5: The Future of Glutarimide Derivatives in TPD

The field of targeted protein degradation is rapidly evolving, and glutarimide derivatives continue to be at the forefront of innovation. Current research is focused on several key areas:

-

Expanding the E3 Ligase Toolbox: While CRBN is the most well-established E3 ligase for TPD, efforts are underway to discover and validate ligands for other E3 ligases to expand the scope of degradable proteins and overcome potential resistance mechanisms.

-

Rational Design of Molecular Glues: Moving beyond serendipitous discovery, researchers are developing computational and experimental platforms for the rational design of novel molecular glues with desired neosubstrate specificities.[11]

-

Improving "Drug-like" Properties: The development of novel glutarimide scaffolds, such as phenyl-glutarimides and phenyl dihydrouracils, aims to improve the chemical stability and pharmacokinetic properties of degraders.[9][21]

-

Understanding and Overcoming Resistance: As with any therapeutic modality, understanding and anticipating mechanisms of resistance is crucial for the long-term success of TPD.[2]

The journey of glutarimide derivatives from a tragic teratogen to a revolutionary therapeutic tool is a testament to the power of scientific inquiry. As our understanding of the intricate biology of the ubiquitin-proteasome system deepens, so too will our ability to harness the power of these remarkable molecules to combat a wide range of human diseases. This guide provides a solid foundation for researchers to contribute to this exciting and impactful field.

References

-

High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. (2020). JoVE. [Link]

-

Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. (2021). Angewandte Chemie International Edition. [Link]

-

Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). PMC. [Link]

-

Phenyl‐Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Angewandte Chemie. [Link]

-

Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8. ResearchGate. [Link]

-

Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology. (2024). ResearchGate. [Link]

-

General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. (2021). ACS Pharmacology & Translational Science. [Link]

-

High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines. (2020). PubMed. [Link]

-

Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. (2022). PubMed Central. [Link]

-

General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. (2021). ACS Publications. [Link]

-

Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. (2022). Bio-Techne. [Link]

-

Data Sheet - Cereblon Binding Assay Kit. BPS Bioscience. [Link]

-

New molecular glue degraders could help target troublesome proteins. (2023). EurekAlert!. [Link]

-

Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. (2024). RSC Publishing. [Link]

-

rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. (2023). Oxford Academic. [Link]

-

Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. (2021). PMC. [Link]

-

Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. (2021). PMC. [Link]

-

The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. (2022). PMC. [Link]

-

Single-Assay Characterization of Ternary Complex Assembly and Activity in Targeted Protein Degradation. (2025). ResearchGate. [Link]

-

CRBN binding and E3 inhibition by thalidomide derivatives. (a)... ResearchGate. [Link]

-

Cereblon Binding Assay Kit. BPS Bioscience. [Link]

-

Drug Discovery Approaches to Target E3 Ligases. (2025). PubMed. [Link]

-

Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design. (2023). PMC. [Link]

-

(A) Dose response curves, DC 50 and Dmax calculations for compounds 7... ResearchGate. [Link]

-

Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. (2024). PMC. [Link]

-

Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders. (2022). ACS Central Science. [Link]

-

Analysis of Cooperativity by Isothermal Titration Calorimetry. ResearchGate. [Link]

-

Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders. (2022). PMC. [Link]

-

Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2021). Taylor & Francis Online. [Link]

-

Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders. bioRxiv. [Link]

-

Targeted Protein Degradation. ICE Bioscience. [Link]

-

Chemical Ligand Space of Cereblon. (2021). PMC. [Link]

-

Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. (2020). PMC. [Link]

-

Executing a NanoBRET™ Experiment: From Start to Data. (2019). Promega Connections. [Link]

-

Cereblon Binding Assay Service. Reaction Biology. [Link]

-

Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide. (2021). PMC. [Link]

-

Systematic molecular glue drug discovery with a high-throughput effector protein remodeling platform. (2025). bioRxiv. [Link]

-

Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. (2020). RSC Publishing. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reactionbiology.com [reactionbiology.com]

- 13. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 14. researchgate.net [researchgate.net]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Target Degradation [worldwide.promega.com]

- 19. Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of Novel Cereblon E3 Ligase Ligands: From High-Throughput Screening to Cellular Validation

An In-Depth Technical Guide for Drug Development Professionals

Introduction: Hijacking the Cellular Machinery for Targeted Protein Degradation

The Ubiquitin-Proteasome System (UPS) is the primary cellular pathway for protein degradation, responsible for breaking down over 80% of intracellular proteins.[1] This elegant and highly regulated process involves a three-enzyme cascade (E1, E2, and E3) that tags substrate proteins with ubiquitin, marking them for destruction by the proteasome. The E3 ubiquitin ligases, numbering over 600 in humans, are the key determinants of substrate specificity, making them compelling targets for therapeutic intervention.

Cereblon (CRBN) has emerged as a particularly tractable E3 ligase for drug discovery.[2][3] It functions as the substrate receptor for the Cullin 4A-RING E3 ligase complex (CRL4^CRBN^), which also includes DNA damage-binding protein 1 (DDB1) as an adaptor, the CUL4A scaffold, and RBX1.[4][5][6][7] The discovery that immunomodulatory drugs (IMiDs) like thalidomide and its analogues exert their therapeutic effects by binding to CRBN was a watershed moment.[1][8] These molecules act as "molecular glues," remodeling the surface of CRBN to induce the degradation of non-native "neosubstrates," such as the Ikaros and Aiolos transcription factors in multiple myeloma.[1][2][9]

This discovery has paved the way for two major therapeutic strategies:

-

Cereblon E3 Ligase Modulators (CELMoDs): These are next-generation molecular glues designed to induce the degradation of specific, therapeutically relevant neosubstrates.[5][10]

-

Proteolysis Targeting Chimeras (PROTACs): These are heterobifunctional molecules that link a CRBN-binding ligand to a ligand for a separate protein of interest (POI), bringing the POI into proximity with the E3 ligase to trigger its ubiquitination and degradation.[11][12][13]

This guide provides a detailed roadmap for the discovery and validation of novel CRBN ligands, the foundational step for both of these exciting modalities.

Chapter 1: The CRL4^CRBN^ E3 Ligase Complex: Structure and Mechanism

Understanding the structural biology of the CRL4^CRBN^ complex is paramount for rational ligand design. CRBN itself is composed of three main domains: an N-terminal LON-like domain, a central helical bundle that docks into DDB1, and a C-terminal thalidomide-binding domain (TBD) that houses the ligand-binding pocket.[10]

Cryo-EM studies have revealed that the CRBN apo-complex exists in an "open" conformation. The binding of a CELMoD agent to the TBD is both necessary and sufficient to trigger an allosteric shift to a "closed" conformation.[10][14] This closed state is the one competent for recruiting neosubstrates, highlighting that the ligand does not merely occupy a binding site but actively remodels the protein's functional surface.[14]

Chapter 2: A Stepwise Workflow for Ligand Discovery

A successful CRBN ligand discovery campaign follows a logical cascade, moving from broad screening to deep mechanistic characterization. The goal is to triage compounds efficiently, ensuring that resources are focused on hits with the most promising therapeutic potential. Each step is designed to answer a critical question, forming a self-validating system where the output of one stage justifies entry into the next.

Chapter 3: Primary Screening for Direct CRBN Binders

The first step is to identify compounds from a library that physically interact with the CRBN protein. The choice of assay is critical; it must be sensitive, robust, and scalable for high-throughput screening (HTS).

Causality Behind Experimental Choice: We prioritize methods that directly measure binding to the target protein, minimizing false positives from assay artifacts. Fluorescence Polarization (FP) is an excellent choice for primary screening.[15][16] It is a homogeneous (no-wash) assay that measures the change in the tumbling rate of a fluorescently labeled probe molecule (e.g., fluorescent thalidomide) when it is bound to the larger CRBN protein. Unlabeled compounds from a library that bind to CRBN will displace the fluorescent probe, resulting in a decrease in the FP signal.[17][18]

Experimental Protocol: Fluorescence Polarization (FP) Competition Assay

-

Objective: To identify compounds that bind to the CRBN thalidomide-binding domain by competing with a fluorescently-labeled tracer.

-

Materials:

-

Purified recombinant CRBN/DDB1 protein complex.[18]

-

Fluorescent tracer (e.g., FITC-thalidomide or Bodipy-thalidomide).[18][19]

-

Assay Buffer: 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4.[18]

-

Test compounds dissolved in DMSO.

-

Positive Control: Pomalidomide or Thalidomide.[17]

-

Black, low-volume 384-well microplates.

-

Microplate reader capable of measuring fluorescence polarization.

-

-

Methodology:

-

Assay Preparation: Prepare a master mix of CRBN/DDB1 protein and fluorescent tracer in assay buffer. The final concentrations should be empirically determined, but a starting point is 100 nM protein and 5-10 nM tracer.[18]

-

Compound Plating: Using an acoustic dispenser or multichannel pipette, add test compounds to the microplate (e.g., 50 nL per well). Include wells for negative controls (DMSO only) and positive controls (pomalidomide).

-

Reagent Addition: Dispense the protein/tracer master mix into all wells of the plate.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.

-

-

Data Analysis & Self-Validation:

-

Calculate the percent inhibition for each test compound relative to the DMSO (0% inhibition) and pomalidomide (100% inhibition) controls.

-

Plot percent inhibition against compound concentration to determine the IC50 value for active compounds.

-

Self-Validation: A true hit will show a dose-dependent decrease in FP signal. The Z'-factor for the assay plate should be > 0.5, indicating a robust and reliable screen. Hits should be re-tested ("confirmation screen") to ensure reproducibility.

-

Chapter 4: In-Depth Biophysical Characterization

Hits from the primary screen must be validated using orthogonal, label-free methods to confirm direct binding and to accurately quantify their affinity, kinetics, and thermodynamics. This step is crucial for building structure-activity relationships (SAR).

Causality Behind Experimental Choice: While FP is excellent for HTS, it is an indirect assay. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are gold-standard biophysical techniques that provide rich, quantitative data.[15][20][21][22]

-

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing the binding affinity (K

D), stoichiometry (n), and enthalpy (ΔH) in a single experiment.[15][23] It is a true in-solution technique requiring no protein immobilization or labeling. -

Surface Plasmon Resonance (SPR): Provides real-time kinetic data, including the association rate (k

on) and dissociation rate (koff), in addition to the binding affinity (KD).[21] This is particularly valuable for understanding the residence time of a compound on its target.

| Technique | Principle | Key Parameters Measured | Strengths | Considerations |

| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding | K | Label-free, in-solution, provides full thermodynamic profile | Higher protein/compound consumption |

| Surface Plasmon Resonance (SPR) | Measures change in refractive index upon binding to a sensor surface | K | Real-time kinetics, high sensitivity, lower sample consumption | Requires protein immobilization, potential for artifacts |

| Differential Scanning Fluorimetry (DSF) | Measures change in protein melting temperature upon ligand binding | ΔT | High-throughput, low protein consumption, good for screening | Indirect measure of binding, may not work for all proteins |

| Microscale Thermophoresis (MST) | Measures molecule movement in a temperature gradient | K | Low sample consumption, in-solution, tolerant of complex buffers | Requires fluorescent labeling or utilizes intrinsic fluorescence |

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

-

Objective: To determine the thermodynamic profile (K

D, ΔH, n) of a hit compound binding to CRBN. -

Materials:

-

Highly purified and dialyzed CRBN/DDB1 protein (in the cell).

-

Hit compound solubilized in the final dialysis buffer (in the syringe).

-

ITC instrument.

-

-

Methodology:

-

Sample Preparation: Dialyze the protein extensively against the final assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Dissolve the compound in the exact same buffer from the final dialysis step to minimize buffer mismatch artifacts.

-

Concentration Determination: Accurately determine the concentrations of both the protein and the ligand.

-

Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the protein into the sample cell and the ligand into the injection syringe.

-

Titration: Perform a series of small, timed injections of the ligand into the protein solution while stirring. A control experiment, injecting ligand into buffer alone, should also be performed to subtract the heat of dilution.

-

-

Data Analysis & Self-Validation:

-

The raw data is a series of heat-burst peaks corresponding to each injection. Integrating these peaks yields a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to extract the K

D, n, and ΔH. -

Self-Validation: The stoichiometry (n) should be close to 1 for a well-behaved 1:1 interaction. The shape of the isotherm should be sigmoidal, and the data should fit well to the chosen model (low χ²).

-

Chapter 5: Assessing Ternary Complex Formation

For both molecular glues and PROTACs, binary binding to CRBN is not sufficient. The ligand's primary function is to induce the formation of a ternary complex between CRBN and a target protein (a neosubstrate or a POI).[24][] The stability and efficiency of this ternary complex formation are critical determinants of degradation efficacy.[]

Causality Behind Experimental Choice: We need assays that can specifically detect the proximity of two proteins, induced by the small molecule. Homogeneous proximity assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen are well-suited for this.[24] NanoBRET is an excellent cell-based alternative that can measure ternary complex formation in a more physiological environment.[26] These assays typically produce a "hook effect" at high compound concentrations, where the signal decreases as the compound saturates both proteins individually, preventing bridging. This bell-shaped curve is a hallmark of a proximity-inducing molecule.[16][26]

Experimental Protocol: TR-FRET Ternary Complex Assay

-

Objective: To quantify the compound-induced formation of a ternary complex between CRBN/DDB1 and a target protein.

-

Materials:

-

Purified CRBN/DDB1 labeled with a FRET donor (e.g., Terbium-conjugated anti-tag antibody).

-

Purified target protein (e.g., IKZF1, BRD4) labeled with a FRET acceptor (e.g., fluorescently tagged or with a tag recognized by an acceptor-labeled antibody).

-

Test compound and controls.

-

TR-FRET compatible microplate reader.

-

-

Methodology:

-

Reagent Preparation: Prepare solutions of the donor-labeled CRBN, acceptor-labeled target protein, and test compound at various concentrations.

-

Assay Reaction: In a microplate, combine the CRBN protein, the target protein, and the test compound.

-

Incubation: Incubate at room temperature for a defined period (e.g., 1-2 hours) to allow complex formation.

-

Data Acquisition: Read the plate on a TR-FRET reader, measuring emission at both the acceptor and donor wavelengths after excitation of the donor.

-

-

Data Analysis & Self-Validation:

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the TR-FRET ratio against the compound concentration. A successful compound will produce a bell-shaped curve.

-

The peak of the curve represents the maximum ternary complex formation, and the concentration at which this occurs (and the overall signal intensity) can be used to rank compounds.

-

Self-Validation: The signal should be dependent on all three components: CRBN, the target protein, and the compound. Omitting any one component should ablate the signal.

-

Chapter 6: Cellular Assays for Target Degradation

The ultimate test of a CRBN ligand is its ability to induce the degradation of a target protein within a cellular context. This confirms that the compound is cell-permeable, engages CRBN, and successfully hijacks the UPS to eliminate the target.

Causality Behind Experimental Choice: Western blotting is the most direct and widely used method to visualize and quantify the loss of a specific protein.[27] It provides clear, unambiguous evidence of protein degradation. For higher throughput, in-cell ELISA formats can be used.[18] For a global, unbiased view of a compound's effects, quantitative proteomics can identify both the intended target and any off-target neosubstrates being degraded.

Experimental Protocol: Western Blot for Protein Degradation

-

Objective: To measure the decrease in target protein levels following treatment with a CRBN-based degrader.

-

Materials:

-

Relevant human cell line (e.g., MM.1S for IKZF1 degradation).[18]

-

Test compound, DMSO (vehicle control), and positive control (e.g., pomalidomide).

-

Optional: Proteasome inhibitor (e.g., MG132) to confirm degradation is proteasome-dependent.

-

Cell lysis buffer, SDS-PAGE gels, transfer apparatus.

-

Primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody and chemiluminescent substrate.

-

-

Methodology:

-

Cell Treatment: Plate cells and treat with a dose-response of the test compound for a specified time (e.g., 4-24 hours). Include DMSO-treated cells as a negative control.

-

Cell Lysis: Harvest and lyse the cells to release total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with the primary antibodies for the target and loading control, followed by the appropriate HRP-secondary antibody.

-

Detection: Apply a chemiluminescent substrate and image the resulting bands.

-

-

Data Analysis & Self-Validation:

-

Quantify the band intensity for the target protein and normalize it to the loading control for each lane.

-

Calculate the percentage of remaining protein relative to the DMSO control.

-

Plot the percentage of remaining protein against compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

-

Self-Validation: Degradation should be dose- and time-dependent. Co-treatment with a proteasome inhibitor should "rescue" the protein from degradation, confirming the mechanism of action.

-

Chapter 7: The Role of Structure-Guided Design

High-resolution crystal or cryo-EM structures of CRBN in complex with a ligand and a neosubstrate are invaluable for advancing a discovery program.[28][29][30][31] These structures provide a detailed atomic blueprint of the protein-protein and protein-ligand interactions that stabilize the ternary complex. This information is critical for:

-

Rational Ligand Optimization: Understanding how a ligand binds and remodels the CRBN surface allows chemists to make targeted modifications to improve affinity, cooperativity, and neosubstrate selectivity.

-

Controlling Selectivity: The subtle differences in how various ligands (e.g., lenalidomide vs. pomalidomide) engage CRBN dictate which neosubstrates are recruited.[2] Structural biology can help in designing ligands that avoid the degradation of known neosubstrates like IKZF1 and Aiolos if desired, or to discover novel neosubstrates.[32]

Conclusion and Future Directions